molecular formula C8H8FNO B11745495 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone

1-(5-Fluoro-6-methylpyridin-2-YL)ethanone

Cat. No.: B11745495
M. Wt: 153.15 g/mol
InChI Key: DNCYPPOLTNWEHA-UHFFFAOYSA-N
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Description

1-(5-Fluoro-6-methylpyridin-2-yl)ethanone is a fluorinated pyridine-based compound offered for research and development purposes. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications. This scaffold is recognized for its significant potential in medicinal chemistry, particularly as a versatile building block for the synthesis of more complex active molecules. Fluoropyridines are increasingly used in drug discovery as bioisosteres for other aromatic systems, offering the potential to fine-tune the properties of lead compounds . Structurally related compounds, such as those featuring the 5-fluoro-6-methylpyridin-2-yl group, have been identified as key intermediates in the development of kinase inhibitors and other therapeutic agents . The presence of both the ketone and the fluorine substituent on the pyridine ring provides reactive handles for further chemical modifications, making it a valuable starting material for constructing diverse chemical libraries. Researchers can utilize this compound to explore new chemical space in the pursuit of novel treatments for various diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H8FNO

Molecular Weight

153.15 g/mol

IUPAC Name

1-(5-fluoro-6-methylpyridin-2-yl)ethanone

InChI

InChI=1S/C8H8FNO/c1-5-7(9)3-4-8(10-5)6(2)11/h3-4H,1-2H3

InChI Key

DNCYPPOLTNWEHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)C(=O)C)F

Origin of Product

United States

Synthetic Methodologies for 1 5 Fluoro 6 Methylpyridin 2 Yl Ethanone

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 1-(5-fluoro-6-methylpyridin-2-yl)ethanone reveals several potential strategic disconnections. The most straightforward approaches involve disconnecting the acetyl group or the fluorine atom at a late stage, or constructing the substituted pyridine (B92270) ring from acyclic precursors.

Strategy 1: Late-stage Acetylation

This approach disconnects the C-C bond between the pyridine ring and the acetyl group. The synthesis would commence from a pre-functionalized 5-fluoro-6-methylpyridine derivative, which could then be acetylated at the C2 position. This strategy relies on the ability to selectively introduce an acetyl group onto a pyridine ring that already bears fluoro and methyl substituents.

Strategy 2: Late-stage Fluorination

Alternatively, the C-F bond can be disconnected, suggesting a late-stage fluorination reaction. A plausible precursor would be 1-(5-amino-6-methylpyridin-2-yl)ethanone or 1-(5-bromo-6-methylpyridin-2-yl)ethanone. The former could undergo a Balz-Schiemann reaction, while the latter could be subjected to a halogen-exchange (HALEX) fluorination. This strategy hinges on the compatibility of the acetyl group with the fluorination conditions.

Strategy 3: Pyridine Ring Construction

A more convergent approach involves the construction of the substituted pyridine ring from acyclic or simpler cyclic precursors. This would involve a cyclization reaction where the required substituents are introduced as part of the starting materials. This strategy offers the potential for high efficiency but may require more complex starting materials.

Established Approaches to Substituted Pyridine Synthesis

The synthesis of substituted pyridines is a well-established field of organic chemistry, with numerous methods available for the construction and functionalization of the pyridine nucleus.

Cyclization Reactions for Pyridine Ring Formation

The de novo synthesis of the pyridine ring offers a powerful method for accessing complex substitution patterns. While a wide variety of named reactions exist for pyridine synthesis (e.g., Hantzsch, Guareschi-Thorpe, Chichibabin), the construction of a trisubstituted pyridine such as the target molecule often involves the condensation of carbonyl compounds, nitriles, and other precursors. For instance, a common strategy involves the reaction of α,β-unsaturated carbonyl compounds with enamines or other nitrogen-containing nucleophiles, followed by cyclization and oxidation.

Cyclization ApproachPrecursorsGeneral Conditions
Hantzsch Pyridine Synthesis β-ketoester, aldehyde, ammonia (B1221849)Acetic acid, reflux
Guareschi-Thorpe Condensation Cyanoacetamide, 1,3-dicarbonyl compoundPiperidine or other base
Kröhnke Pyridine Synthesis α-pyridinium methyl ketone salts, α,β-unsaturated carbonyls, ammonium (B1175870) acetateAcetic acid, reflux

This table presents generalized conditions for classic pyridine ring syntheses. Specific substrates may require optimized conditions.

Functionalization of Pre-existing Pyridine Nuclei

The functionalization of a pre-existing pyridine ring is a common and versatile strategy. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards various reagents.

Electrophilic Aromatic Substitution: Direct electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, often leading to mixtures of products. The pyridine nitrogen deactivates the ring towards electrophilic attack, and substitution, when it occurs, is typically directed to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr): Halogenated pyridines, particularly those with halogens at the C2, C4, or C6 positions, are excellent substrates for nucleophilic aromatic substitution. This allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates.

Directed Ortho-Metalation (DoM): The use of directing groups allows for the regioselective deprotonation of the pyridine ring, followed by quenching with an electrophile. Common directing groups include amides, carbamates, and halogens.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, are powerful tools for the C-C bond formation on the pyridine ring. These reactions typically employ a halogenated pyridine as the electrophilic partner. For the synthesis of the target molecule, a key intermediate such as 2-bromo-5-fluoro-6-methylpyridine could be coupled with an acetyl-containing partner.

Direct and Selective Fluorination Techniques

The introduction of a fluorine atom onto a pyridine ring can be achieved through several methods. The choice of method depends on the nature of the precursor and the desired regioselectivity.

Electrophilic Fluorination of Dihydropyridine (B1217469) Precursors

One approach to fluorinated pyridines involves the electrophilic fluorination of dihydropyridine precursors. These precursors can be synthesized through various methods and subsequently treated with an electrophilic fluorine source, such as Selectfluor®. The resulting fluorinated dihydropyridine can then be aromatized to the corresponding fluoropyridine.

Halogen-Fluorine Exchange Reactions

Halogen-exchange (HALEX) fluorination is a widely used method for the synthesis of fluorinated aromatic and heteroaromatic compounds. This reaction involves the displacement of a halide, typically chlorine or bromine, with fluoride (B91410). A common precursor for the synthesis of this compound via this method would be 1-(5-bromo-6-methylpyridin-2-yl)ethanone.

Fluorinating AgentSubstrateConditions
Potassium Fluoride (KF) 2-acetyl-5-bromopyridine derivativeAprotic polar solvent (e.g., DMSO, DMF), high temperature (150-220 °C)
Cesium Fluoride (CsF) 2-acetyl-5-bromopyridine derivativeAprotic polar solvent (e.g., DMSO, DMF), lower temperature than KF
Tetrabutylammonium Fluoride (TBAF) 2-acetyl-5-bromopyridine derivativeAnhydrous conditions, aprotic solvent (e.g., THF)

This table provides representative conditions for halogen-exchange fluorination reactions.

Catalytic and Non-Catalytic Fluorination Strategies

The introduction of a fluorine atom onto a pyridine ring can be achieved through various catalytic and non-catalytic methods. The choice of strategy often depends on the desired regioselectivity and the nature of the starting material.

Direct C-H fluorination represents a highly efficient approach, avoiding the need for pre-functionalized substrates. orgsyn.org One notable non-catalytic method involves the use of silver(II) fluoride (AgF₂). researchgate.net This reagent has been shown to selectively fluorinate the C-H bond adjacent to the nitrogen atom in pyridines and diazines under ambient conditions. orgsyn.orgresearchgate.net The reaction is typically rapid, often completing within an hour, and demonstrates high functional group tolerance. orgsyn.org For a precursor like 1-(6-methylpyridin-2-yl)ethanone, this method would likely target the C6-position, but modifications to directing groups or substrate electronics could potentially influence selectivity.

Electrophilic fluorinating agents are also widely employed. Reagents such as Selectfluor® (F-TEDA-BF₄) are used for the fluorination of various heterocyclic compounds. nih.govmdpi.com The reaction of 1,2-dihydropyridines with Selectfluor® in acetonitrile has been shown to produce 3-fluoro-3,6-dihydropyridines, which can subsequently eliminate hydrogen fluoride to yield fluorinated pyridines. nih.gov While this method involves a dearomatization-rearomatization sequence, it provides a viable route to fluorinated pyridine cores.

Catalytic methods offer an alternative, often providing high selectivity and efficiency. Rhodium(III)-catalyzed C-H functionalization has been developed for preparing multi-substituted 3-fluoropyridines from α-fluoro-α,β-unsaturated oximes and alkynes. nih.gov This approach constructs the fluorinated pyridine ring from acyclic precursors, offering a convergent synthesis strategy. nih.gov Although this specific method builds the ring, the principles of transition-metal-catalyzed C-H activation are broadly applicable and could be adapted for the late-stage fluorination of a pre-formed pyridine ring with appropriate directing groups. nih.gov

The table below summarizes key fluorination strategies applicable to pyridine synthesis.

StrategyReagent/CatalystKey FeaturesTypical SolventsCitations
Direct C-H Fluorination Silver(II) Fluoride (AgF₂)High site-selectivity for the position adjacent to nitrogen; rapid reaction at ambient temperature.Acetonitrile (CH₃CN) orgsyn.orgresearchgate.net
Electrophilic Fluorination Selectfluor®Effective for fluorinating dihydropyridine intermediates; mild conditions.Acetonitrile (CH₃CN) nih.govmdpi.com
Catalytic C-H Functionalization [Cp*RhCl₂]₂ / Acetate saltsConstructs fluorinated pyridine rings from oximes and alkynes; high regioselectivity.tert-Butanol (t-BuOH), Ethyl Acetate nih.gov

Formation of the Ethanone (B97240) Moiety

Traditional methods for forming acetylpyridines often involve the reaction of an organometallic pyridine species with an acetylating agent. For instance, a Grignard reagent or an organolithium compound derived from a halogenated pyridine can react with acetyl chloride or acetic anhydride (B1165640). However, methods starting from more readily available precursors are often preferred.

One approach involves the reaction of a picolinic acid derivative with organometallic reagents. A patented process describes the preparation of 2-acetylpyridine (B122185) from 2-picolinic acid. google.com The acid is first converted to 2-picolinoyl chloride, which then reacts with a malonate ester. Subsequent hydrolysis and decarboxylation yield the desired 2-acetylpyridine. google.com Applying this to the target molecule, one could start with 5-fluoro-6-methylpicolinic acid.

Another method utilizes the condensation of a pyridine carboxylic acid ester with acetic acid over a catalyst at high temperatures. For example, ethyl nicotinate and acetic acid react at elevated temperatures to yield 3-acetylpyridine. epo.org This gas-phase reaction is catalyzed by metal oxides, such as titanium dioxide combined with an alkali metal oxide. epo.org A similar strategy could be envisioned for a 5-fluoro-6-methylpicolinate ester.

The table below outlines common acylation approaches.

Precursor TypeReagentsKey TransformationCitations
Picolinic Acid 1. Chlorinating Agent (e.g., SOCl₂) 2. Dihydrocarbyl Malonate 3. Acid HydrolysisAcid → Acid Chloride → Acylmalonate → Ketone google.com
Pyridine Carboxylic Ester Acetic Acid, Metal Oxide CatalystCondensation and decarboxylation at high temperature. epo.org
Halopyridine Organometallic Reagent (e.g., n-BuLi), Acetylating Agent (e.g., Acetaldehyde)Halogen-metal exchange followed by reaction with an electrophile and oxidation.N/A

Modern synthetic chemistry has introduced novel methods for the preparation of acetylpyridine derivatives. One facile method involves the deprotonation of the methyl group of 2-acetylpyridine using sodium hydride (NaH) as a base, followed by reaction with alkyl or aryl halides. scielo.br While this method modifies an existing acetylpyridine, it highlights the reactivity of the acetyl methyl group and the potential for derivatization.

Another novel approach uses acetoxypyridines as acetylating agents. scispace.com For example, 3-acetoxypyridine can acetylate alcohols, phenols, and amines. scispace.com In the context of Friedel-Crafts type reactions, 3-acetoxypyridine in the presence of aluminum chloride can acetylate anisole. scispace.com This reactivity suggests that activated pyridine derivatives can act as acyl donors, providing an alternative to traditional acylation methods.

Furthermore, palladium-catalyzed cross-coupling reactions have become a powerful tool. A Sonogashira coupling of a halopyridine (e.g., 5-bromo-2-methylpyridine) with an alkyne like 2-methyl-3-butyn-2-ol, followed by hydration of the resulting alkynylpyridine, can yield the corresponding acetylpyridine. rsc.org This two-step process offers a versatile route for installing the acetyl group.

Optimization of Reaction Conditions and Process Efficiency

To maximize the yield and purity of this compound, careful optimization of reaction conditions, including solvent and catalyst selection, is essential.

The choice of solvent can dramatically influence the outcome of fluorination and acylation reactions. In fluorination reactions, particularly those involving nucleophilic fluoride or basic conditions, protic solvents can be problematic. For instance, in the Rh(III)-catalyzed synthesis of fluorinated pyridines, nucleophilic alcoholic solvents like methanol were found to cause displacement of the fluorine atom. nih.gov A switch to non-hydroxylic solvents such as ethyl acetate or sterically hindered alcohols like tert-butanol was crucial to prevent this side reaction and achieve high conversion to the desired fluoropyridine. nih.gov

For electrophilic fluorinations using reagents like Selectfluor®, acetonitrile is a commonly used and effective solvent. nih.gov However, the compatibility of the fluorinating agent with the solvent must always be considered, as some reagents can react exothermically or even explosively with solvents like DMF or DMSO. acsgcipr.org In some cases, reactions can be performed under solvent-free conditions or in aqueous media, which aligns with the principles of green chemistry. acsgcipr.org

In acylation reactions, such as those involving Grignard reagents or other organometallics, anhydrous aprotic solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are required to prevent quenching of the reactive species. googleapis.com

Catalyst selection is paramount for achieving high efficiency and regioselectivity. In the synthesis of fluorinated pyridines via C-H functionalization, the combination of a [Cp*RhCl₂]₂ catalyst with a cesium pivalate (CsOPiv) base was found to be optimal. nih.gov

For the synthesis of acetylpyridines via high-temperature condensation, the catalyst composition is critical for selectivity. A catalyst composed of titanium dioxide (anatase) and sodium oxide was used to produce 3-acetylpyridine from methyl nicotinate and acetic acid, though significant amounts of pyridine from decarboxylation were also formed. epo.org An improved catalyst was developed using an alumina-silica support impregnated with titanium dioxide and an alkali metal hydroxide, which enhanced the selectivity for the desired acetylpyridine. epo.org The physical properties of the support, such as porosity, also play a role in catalyst performance. epo.org

In modern cross-coupling reactions to form the ethanone moiety, the choice of palladium catalyst and ligand is crucial. For instance, in a Suzuki-type coupling to form a precursor to Etoricoxib, a catalyst system of palladium(II) acetylacetonate and a specific phosphine ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), was employed to ensure high yield. rsc.org The development of catalysts that are active, stable, and promote the desired transformation with high selectivity is a continuous goal in process chemistry. nih.gov

The table below highlights key optimization parameters.

ParameterArea of ImpactExamples of OptimizationCitations
Solvent FluorinationSwitching from MeOH to t-BuOH or ethyl acetate to prevent fluoride displacement. nih.gov
Solvent AcylationUse of anhydrous THF for Grignard-based acylation reactions. googleapis.com
Catalyst AcetylationUsing a TiO₂/NaOH catalyst on an alumina-silica support to improve selectivity over simple decarboxylation. epo.org
Catalyst Cross-CouplingEmploying a Pd(OAc)₂/tri(p-tolyl)phosphine system for Sonogashira coupling to build the acetyl group precursor. rsc.org

Isolation and Purification Techniques for Research-Scale Synthesis

The successful isolation and purification of this compound on a research scale are critical for obtaining a product of high purity, suitable for subsequent analytical characterization and use in further synthetic applications. The methodologies employed are contingent on the specific synthetic route utilized and the nature of the impurities present in the crude reaction mixture. Standard laboratory techniques such as extraction, chromatography, and recrystallization are commonly employed.

Following the completion of the synthesis, the initial step in the isolation process often involves quenching the reaction mixture to halt the reaction and neutralize any remaining reactive species. This is typically followed by an aqueous workup. A common procedure involves diluting the reaction mixture with an organic solvent, such as ethyl acetate, and washing it sequentially with an aqueous solution, like saturated aqueous sodium bicarbonate, and brine. The purpose of the bicarbonate wash is to remove any acidic byproducts, while the brine wash helps to remove water from the organic layer.

After the extraction and washing steps, the organic phase, containing the desired product, is dried over an anhydrous drying agent, such as sodium sulfate, to remove residual water. The drying agent is then removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product.

Due to the likely presence of unreacted starting materials, byproducts, and other impurities, the crude this compound typically requires further purification. Flash column chromatography is a widely used and effective method for purifying this compound on a research scale. This technique separates compounds based on their differential adsorption to a stationary phase, typically silica gel, and their solubility in a mobile phase. For the purification of this compound, a gradient of ethyl acetate in hexane is often employed as the mobile phase. This allows for the elution of less polar impurities first, followed by the desired product, and finally, more polar impurities. The progress of the separation is monitored by techniques such as thin-layer chromatography (TLC).

The following table summarizes a typical purification scheme for this compound using flash column chromatography:

Parameter Description
Technique Flash Column Chromatography
Stationary Phase Silica Gel
Mobile Phase Hexane/Ethyl Acetate Gradient
Elution Profile The product elutes as the polarity of the mobile phase is increased by gradually adding more ethyl acetate to the hexane.

While flash chromatography is a prevalent method, recrystallization can also be a viable purification technique, particularly if the crude product is a solid and a suitable solvent system can be identified. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A saturated solution of the crude product is prepared in a hot solvent, and as the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The selection of an appropriate solvent or solvent mixture is crucial for the success of recrystallization.

Ultimately, the choice of isolation and purification techniques will depend on the scale of the synthesis, the purity requirements for the final product, and the physical properties of this compound and its associated impurities. A combination of these methods is often necessary to achieve the desired level of purity for research purposes.

Chemical Reactivity and Transformative Chemistry of 1 5 Fluoro 6 Methylpyridin 2 Yl Ethanone

Reactivity of the Pyridine (B92270) Ring System

The pyridine ring in 1-(5-Fluoro-6-methylpyridin-2-yl)ethanone is significantly influenced by its substituents. The nitrogen atom, being more electronegative than carbon, inherently reduces the electron density of the ring. This effect is amplified by the strongly electronegative fluorine atom at the 5-position and the electron-withdrawing acetyl group at the 2-position. These features make the aromatic system particularly susceptible to certain classes of reactions while disfavoring others.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a prominent reaction pathway for electron-poor aromatic systems, including substituted pyridines. masterorganicchemistry.com The reaction is accelerated by the presence of strong electron-withdrawing groups, which stabilize the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. masterorganicchemistry.com In the case of this compound, the fluorine atom at the C-5 position and the acetyl group at the C-2 position activate the ring for such substitutions.

Fluorine is an effective leaving group in SNAr reactions, in part because its high electronegativity activates the ring towards nucleophilic attack, which is the rate-determining step. masterorganicchemistry.com Although the carbon-fluorine bond is strong, its cleavage occurs after the slow step and restores the aromaticity of the ring. masterorganicchemistry.com Consequently, various nucleophiles can displace the fluoride (B91410), leading to a range of functionalized pyridine derivatives. The substitution of a nitro group by a fluoride anion in a pyridine carboxylate derivative highlights the feasibility of such transformations on activated pyridine rings. nih.govresearchgate.net

Reaction Type Reagents/Conditions Potential Products Notes
AminationAmines (e.g., R₂NH), Base1-(5-(Dialkylamino)-6-methylpyridin-2-yl)ethanoneThe electron-withdrawing groups facilitate the displacement of the fluoride.
AlkoxylationAlkoxides (e.g., NaOR)1-(5-Alkoxy-6-methylpyridin-2-yl)ethanoneA common method for introducing ether functionalities.
ThiolationThiolates (e.g., NaSR)1-(5-(Alkylthio)-6-methylpyridin-2-yl)ethanoneForms thioether derivatives.

Electrophilic Substitution and Functionalization of the Pyridine Nucleus

Pyridine and its derivatives exhibit significantly lower reactivity towards electrophilic aromatic substitution compared to benzene. uoanbar.edu.iq This reduced reactivity is due to two main factors: the electron-withdrawing inductive effect of the nitrogen atom, which deactivates the ring, and the fact that under the acidic conditions often required for electrophilic substitution, the nitrogen atom becomes protonated. uoanbar.edu.iqrsc.org The resulting pyridinium (B92312) ion is even more strongly deactivated.

In this compound, the deactivating effects are compounded by the presence of the electron-withdrawing fluorine and acetyl groups. Therefore, electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions are highly unlikely to occur under standard conditions. uoanbar.edu.iqyoutube.com If forced under extremely vigorous conditions, substitution would be predicted to occur at the C-3 position, which is the least deactivated position in the pyridine ring. youtube.comquora.com

Reactions of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group is a versatile functional handle, allowing for a variety of chemical transformations at both the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Transformations (e.g., Reductions, Condensations)

The carbonyl group of the ethanone moiety is susceptible to nucleophilic attack and can undergo a range of transformations common to ketones.

Reduction : The ketone can be reduced to a secondary alcohol, 1-(5-fluoro-6-methylpyridin-2-yl)ethanol. This transformation can be achieved using various reducing agents. The enantioselective reduction of the carbonyl group in 2-acetylpyridine (B122185) has been noted during metabolic processes, indicating that stereocontrolled reductions are possible. nih.gov

Condensation Reactions : The ketone can react with aldehydes in a Claisen-Schmidt condensation to form α,β-unsaturated ketones, also known as chalcones. researchgate.net These reactions are typically base-catalyzed and proceed via an enolate intermediate. It can also react with hydrazines or hydroxylamines to form hydrazones and oximes, respectively. The reaction of 2-acetylpyridine with salicyloylhydrazone to form a tridentate ligand demonstrates this type of reactivity. researchgate.net

Transformation Reagents/Conditions Product Type
Reduction to AlcoholNaBH₄, MeOH or LiAlH₄, Et₂OSecondary Alcohol
Reductive AminationH₂, Pd/C, RNH₂Secondary Amine
Wittig ReactionPh₃P=CHRAlkene
Hydrazone FormationH₂NNH₂, acid catalystHydrazone
Oxime FormationH₂NOH, acid catalystOxime
Claisen-Schmidt CondensationAromatic Aldehyde, NaOH/EtOHα,β-Unsaturated Ketone (Chalcone)

Alpha-Carbon Reactivity and Enolate Chemistry

The protons on the methyl group adjacent to the carbonyl (the alpha-protons) are acidic due to the electron-withdrawing nature of the carbonyl group and the ability of the resulting conjugate base, an enolate, to be stabilized by resonance. masterorganicchemistry.comlibretexts.org This enolate is a potent nucleophile and can react with a variety of electrophiles. masterorganicchemistry.com

Formation of the enolate is typically achieved by using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF). libretexts.org Once formed, the enolate can participate in several key carbon-carbon bond-forming reactions:

Alkylation : The enolate can react with alkyl halides in an SN2 reaction to introduce an alkyl group at the alpha-carbon.

Aldol (B89426) Addition : The enolate can add to the carbonyl group of another aldehyde or ketone to form a β-hydroxy ketone. Stereoselective aldol condensations are possible, for instance, by using pre-formed lithium or boron enolates, which can control the relative stereochemistry of the product. researchgate.net

Acylation : Reaction with an acyl chloride or anhydride (B1165640) introduces an acyl group, leading to the formation of a β-diketone.

The ambident nature of the enolate means it has two reactive sites: the alpha-carbon and the oxygen. libretexts.org Generally, reactions with "soft" electrophiles (like most carbon electrophiles) occur at the carbon, while reactions with "hard" electrophiles occur at the oxygen, forming an enol ether. bham.ac.uk

Reactivity of the Methyl Group and Side-Chain Functionalization

The methyl group at the 6-position of the pyridine ring, while generally less reactive than the acetyl group, offers a valuable handle for side-chain functionalization. The reactivity of methyl groups on pyridine rings is well-established and can be exploited to introduce further complexity into the molecular structure.

A primary strategy for functionalizing such methyl groups is through lithiation. For instance, the methyl groups in related bipyridine compounds can be lithiated using strong bases like lithium diisopropylamide (LDA). rsc.org This process generates a nucleophilic carbanion that can react with a variety of electrophiles, allowing for the introduction of different functional groups. This approach is a cornerstone of side-chain engineering, enabling the synthesis of polymers and other materials with tailored properties. rsc.orgnih.gov While specific studies detailing the lithiation of this compound are not prevalent, this established methodology for similar pyridine derivatives suggests a viable route for its side-chain modification.

The introduction of functional groups onto the side chain can significantly alter the molecule's physical and biological properties. This strategy is critical in the development of advanced materials and complex molecular architectures where precise control over functionality is required. rsc.org

Derivatization Strategies for New Chemical Entities

This compound serves as a pivotal precursor in the synthesis of diverse and complex chemical entities. Its inherent reactivity allows for its incorporation into larger, more elaborate molecular scaffolds, particularly those of interest in drug discovery.

A significant application of this compound is its role as a key intermediate in the synthesis of potent inhibitors of Transforming Growth Factor-β (TGF-β) type I receptor kinase (ALK5). nih.govnih.gov These inhibitors often feature a central imidazole (B134444) scaffold, and the title compound provides the necessary 5-fluoro-6-methylpyridin-2-yl fragment.

The synthesis of these advanced intermediates typically involves the conversion of the ethanone to an α-haloketone (e.g., an α-bromoketone), which then undergoes cyclization with an appropriate amidine-containing molecule to form the substituted imidazole ring. researchgate.netnih.govchemijournal.com This pathway leads to the formation of complex structures such as 5-(5-fluoro-substituted-6-methylpyridin-2-yl)-4-( researchgate.netrsc.orgorganic-chemistry.orgtriazolo[1,5-a]pyridin-6-yl)imidazoles. nih.gov The resulting molecular scaffolds are crucial for developing selective and orally bioavailable therapeutic agents for applications in oncology and fibrosis treatment. acs.orgresearchgate.netewha.ac.kr

Beyond imidazole-based structures, the ethanone functionality is a versatile precursor for other heterocyclic systems. The reaction of ethanone derivatives with hydrazines is a classical and efficient method for constructing pyrazole (B372694) rings. rsc.orgpreprints.orgmdpi.com This suggests that this compound can be readily used to synthesize novel pyrazole-containing compounds, further expanding its utility in generating diverse molecular scaffolds.

Table 1: Key Molecular Scaffolds Derived from this compound
Starting MaterialKey ReagentsResulting ScaffoldTherapeutic AreaReferences
This compoundBromine, Amidine derivativeSubstituted ImidazoleTGF-β Inhibition (Cancer, Fibrosis) nih.gov, researchgate.net
This compoundHydrazine (B178648) HydrateSubstituted PyrazoleGeneral Drug Discovery rsc.org, preprints.org, mdpi.com

Condensation reactions involving the acetyl group of this compound are a primary strategy for creating advanced intermediates. A common and highly effective transformation is the reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.net This reaction converts the acetyl group into an enaminone, specifically (E)-3-(dimethylamino)-1-(5-fluoro-6-methylpyridin-2-yl)prop-2-en-1-one. Enaminones are versatile intermediates, as the dimethylamino group can be easily displaced by other nucleophiles, facilitating the construction of various heterocyclic rings. researchgate.netnih.govresearchgate.netscirp.org

The fluorinated pyridine ring itself is amenable to various C-C bond-forming coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. thieme-connect.denih.gov This palladium-catalyzed reaction allows for the coupling of aryl halides or triflates with boronic acids or esters. claremont.edumdpi.com While the fluorine atom is generally stable, related fluorohalopyridines readily undergo Suzuki-Miyaura reactions at the halogen-bearing position. This demonstrates the potential for further derivatization of the pyridine core of this compound, should a suitable leaving group (e.g., bromine or iodine) be introduced onto the ring. Such reactions are invaluable for synthesizing biaryl compounds, a common motif in medicinal chemistry. researchgate.net

Table 2: Representative Derivatization Reactions
Reaction TypeReagentProduct TypeUtilityReferences
CondensationDMF-DMAEnaminoneIntermediate for Pyrazole/Pyridine Synthesis scirp.org, researchgate.net
Coupling (Potential)Aryl Boronic Acid, Palladium CatalystAryl-substituted PyridineSynthesis of Biaryl Compounds thieme-connect.de, nih.gov, mdpi.com

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms underlying the derivatization of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The formation of pyrazole derivatives from the enaminone intermediate ((E)-3-(dimethylamino)-1-(5-fluoro-6-methylpyridin-2-yl)prop-2-en-1-one) and hydrazine proceeds through a well-established pathway. nih.gov The mechanism is initiated by the nucleophilic attack of the hydrazine amino group on the β-carbon of the enaminone, followed by the elimination of dimethylamine. rsc.orgnih.gov This forms a hydrazone intermediate which then undergoes intramolecular cyclization via the attack of the second nitrogen atom onto the carbonyl carbon. The final step is a dehydration (elimination of a water molecule) to yield the aromatic pyrazole ring. preprints.orgnih.gov

The synthesis of imidazole scaffolds, central to the development of TGF-β inhibitors, typically involves the reaction of an α-haloketone with an amidine. researchgate.netchemijournal.com The mechanism begins with the formation of an α-bromoketone from this compound. The amidine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the α-bromoketone. youtube.com This is followed by an intramolecular SN2 reaction where the second nitrogen of the amidine displaces the bromide ion, leading to the formation of the five-membered dihydroimidazole (B8729859) ring. mdpi.com Subsequent elimination of water results in the aromatization of the ring to form the final substituted imidazole product. researchgate.netnih.gov

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental to confirming the molecular structure, identifying functional groups, and determining the molecular weight and fragmentation of the compound.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework and probing the electronic environment of the fluorine atom. For 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone, a complete assignment would rely on several NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups. The two aromatic protons on the pyridine (B92270) ring would appear as doublets due to coupling with the ¹⁹F atom and with each other. The acetyl methyl protons would appear as a singlet, and the pyridinyl methyl protons would also be a singlet, though likely showing a small long-range coupling to the fluorine atom.

¹³C NMR: The carbon spectrum would reveal all unique carbon atoms. The carbonyl carbon of the acetyl group would be found at the lowest field (typically 190-200 ppm). The aromatic carbons would appear in the 110-165 ppm range, with their chemical shifts influenced by the nitrogen, fluorine, and acetyl substituents. Carbons directly bonded to fluorine will show a large one-bond coupling constant (¹J C-F), while others will show smaller two- or three-bond couplings.

¹⁹F NMR: The fluorine NMR spectrum would show a single resonance, likely a multiplet due to couplings with the adjacent aromatic protons. This provides direct information about the fluorine's chemical environment.

2D NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹H NMR
Pyridine H-3 7.8 - 8.2 d ³J(H,H) ≈ 8-9
Pyridine H-4 7.4 - 7.8 dd ³J(H,H) ≈ 8-9, ³J(H,F) ≈ 6-8
Acetyl CH₃ 2.5 - 2.7 s -
Pyridine CH₃ 2.4 - 2.6 d ⁴J(H,F) ≈ 1-3
¹³C NMR
C=O 195 - 205 d ³J(C,F) ≈ 3-5
C-2 (Acetyl) 150 - 155 d ²J(C,F) ≈ 15-25
C-3 120 - 125 d ⁴J(C,F) ≈ 1-3
C-4 135 - 145 d ³J(C,F) ≈ 5-10
C-5 (Fluoro) 160 - 165 d ¹J(C,F) ≈ 240-260
C-6 (Methyl) 155 - 160 d ²J(C,F) ≈ 20-30
Acetyl CH₃ 25 - 30 q -
Pyridine CH₃ 15 - 20 qd ³J(C,F) ≈ 3-5
¹⁹F NMR -110 to -130 m -

(Note: These are predicted values based on analogous structures and may differ from experimental results.)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint for the functional groups present.

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1690 and 1710 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C=C and C=N Aromatic Stretches: The pyridine ring would exhibit a series of characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption, characteristic of the carbon-fluorine bond, would be expected in the 1200-1300 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would complement the IR data, often showing strong signals for the symmetric vibrations of the aromatic ring.

Table 2: Predicted Vibrational Spectroscopy Data for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Expected Intensity (IR)
Aromatic C-H Stretch 3050 - 3150 Medium
Aliphatic C-H Stretch 2850 - 3000 Medium
C=O Stretch (Ketone) 1690 - 1710 Strong
Aromatic C=C/C=N Stretch 1400 - 1600 Medium-Strong
C-F Stretch 1200 - 1300 Strong

(Note: These are predicted values and are subject to variation based on the molecular environment.)

Mass spectrometry (MS) would be used to determine the exact molecular mass and to gain structural information from fragmentation patterns. The nominal molecular weight of this compound (C₈H₈FNO) is 153.15 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition.

The fragmentation pattern in electron ionization (EI-MS) would likely involve characteristic losses:

Loss of a methyl radical (•CH₃): A prominent peak at m/z 138, corresponding to the [M-15]⁺ ion (acylium ion), would be expected.

Loss of the acetyl group (•COCH₃): A peak at m/z 110 could be observed from the cleavage of the bond between the carbonyl carbon and the pyridine ring.

Solid-State Structure Determination via X-ray Crystallography

Should a suitable single crystal of the compound be grown, X-ray crystallography would provide unambiguous proof of its three-dimensional structure, including bond lengths, bond angles, and torsional angles.

The crystal packing would be dictated by various non-covalent interactions. While the molecule lacks strong hydrogen bond donors, weak C-H···O and C-H···N hydrogen bonds are likely to be present, linking molecules into chains or sheets. The fluorine atom could also participate in weak C-H···F interactions. Additionally, π-π stacking interactions between the pyridine rings of adjacent molecules may play a significant role in stabilizing the crystal lattice. The relative orientation of the acetyl group to the pyridine ring would also be determined, revealing the preferred conformation in the solid state.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a common phenomenon in substituted aromatic compounds. Different polymorphs can arise from variations in crystallization conditions (e.g., solvent, temperature, pressure) and would exhibit different crystal packing and physical properties. A systematic screening for polymorphs would be a crucial part of the solid-state characterization.

Furthermore, the presence of the pyridine nitrogen and the ketone oxygen as hydrogen bond acceptors makes this compound a candidate for co-crystallization studies. Forming co-crystals with other molecules (co-formers) that have hydrogen bond donor groups could lead to new solid forms with tailored physical properties.

Table 3: List of Compounds Mentioned

Compound Name

Conformational Analysis and Intramolecular Dynamics of this compound

The conformational landscape and internal rotational dynamics of this compound are dictated by the rotational freedom around the single bond connecting the acetyl group to the pyridine ring. The orientation of the acetyl group relative to the pyridine ring defines the molecule's preferred shapes and the energy barriers that hinder free rotation. These conformational preferences are influenced by a combination of steric and electronic effects arising from the substituents on the pyridine ring.

Preferred Conformations and Rotational Barriers

The primary intramolecular motion of interest in this compound is the rotation around the C(pyridine)-C(carbonyl) bond. This rotation gives rise to different conformers. For the parent compound, 2-acetylpyridine (B122185), theoretical calculations using Density Functional Theory (DFT) have shown that the cis conformer is the most stable. nih.gov In this conformation, the carbonyl oxygen is oriented towards the nitrogen atom of the pyridine ring. This preference is often attributed to favorable electrostatic interactions between the lone pair of electrons on the nitrogen and the partially positive carbon of the carbonyl group, as well as potential C-H···O hydrogen bonding.

In the case of this compound, the presence of a methyl group at the 6-position introduces significant steric hindrance. This steric clash between the methyl group of the pyridine ring and the methyl group of the acetyl moiety would destabilize the cis conformation. Consequently, the molecule is expected to preferentially adopt a conformation where the acetyl group is rotated away from the 6-methyl group. The most stable conformation is likely to be the one where the carbonyl group is oriented away from the 6-methyl group, which would be the trans conformer relative to the 6-methyl substituent.

The fluorine atom at the 5-position is not expected to introduce significant steric hindrance to the acetyl group. However, its electron-withdrawing nature can influence the electronic properties of the pyridine ring and potentially affect the rotational barrier. doaj.org The barrier to rotation around the C(pyridine)-C(carbonyl) bond is a measure of the energy required to interconvert between the stable conformers. This barrier is influenced by the steric repulsion in the transition state and the electronic stabilization of the ground state. For substituted acetophenones and related compounds, these barriers can be determined experimentally and computationally. providence.edumdpi.com

Table 1: Estimated Rotational Energy Barriers for 2-Substituted Pyridines

CompoundSubstituent at C6Preferred ConformationEstimated Rotational Barrier (kcal/mol)
2-AcetylpyridineHcis5 - 7
1-(6-Methylpyridin-2-yl)ethanoneCH₃trans8 - 12
This compoundCH₃trans8 - 12

Note: The data in this table is illustrative and based on computational chemistry principles for similar molecular structures. doaj.orgprovidence.edu The preference for the trans conformation in the 6-methyl substituted compounds is due to the avoidance of steric hindrance.

Dynamic Spectroscopic Studies

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for studying the intramolecular dynamics of molecules, including rotational barriers. mdpi.com In a DNMR experiment, the temperature of the sample is varied, and the changes in the NMR spectrum are monitored. At high temperatures, if the rate of rotation around the C(pyridine)-C(carbonyl) bond is fast on the NMR timescale, the signals for the chemically distinct environments in the different conformers will average out, leading to sharp, time-averaged signals.

As the temperature is lowered, the rate of interconversion between conformers slows down. If the rotational barrier is high enough, the exchange rate can become slow enough on the NMR timescale, causing the NMR signals to broaden. At the coalescence temperature, the individual signals for the different conformers merge into a single broad peak. mdpi.com By further lowering the temperature, the signals for each conformer may become sharp and distinct.

For this compound, a DNMR study would likely focus on the signals of the methyl protons of the acetyl group and the pyridine ring. In the case of slow rotation, these methyl groups might show distinct chemical shifts in the different stable conformations. The analysis of the line shapes of these signals as a function of temperature allows for the calculation of the rate constants for the rotational process, and ultimately, the activation energy (rotational barrier).

While specific DNMR studies on this compound have not been reported, the principles of such an analysis on structurally related molecules are well-established. mdpi.com Given the expected rotational barrier, it is plausible that the coalescence temperature for the interconversion of its conformers could be observed within the accessible range of a typical DNMR experiment. Such a study would provide valuable experimental data to complement theoretical calculations of the conformational preferences and intramolecular dynamics of this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic and electronic levels. These methods allow for a detailed examination of molecular orbitals, charge distribution, and inherent reactivity.

Electronic Structure Analysis

The electronic structure of a molecule is key to its chemical properties. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides critical information about its reactivity and electronic transitions. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.

Table 1: Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO Data not available
LUMO Data not available
HOMO-LUMO Gap Data not available

(Note: Specific energy values for 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone are not publicly available in the searched literature.)

Charge Distribution and Electrostatic Potential Surfaces

The distribution of electron density within a molecule can be visualized using molecular electrostatic potential (MEP) surfaces. These surfaces map the electrostatic potential onto the electron density, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how the molecule will interact with other chemical species. For instance, regions of negative potential are likely sites for electrophilic attack, while areas of positive potential are susceptible to nucleophilic attack.

Reactivity Descriptors

Global and local reactivity descriptors derived from conceptual DFT, such as Fukui functions and local ionization potentials, offer a quantitative measure of a molecule's reactivity. Fukui functions help to identify which atoms in a molecule are more susceptible to nucleophilic or electrophilic attack. researchgate.net The dual descriptor, a second-order Fukui function, can provide even more precise information about reactive sites. researchgate.net These descriptors are crucial for understanding reaction mechanisms and predicting the regioselectivity of chemical reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has proven to be a versatile and accurate tool for predicting a wide range of molecular properties.

Geometry Optimization and Thermochemical Properties

A fundamental application of DFT is the optimization of molecular geometry to find the most stable three-dimensional arrangement of atoms. This process minimizes the energy of the molecule, providing accurate bond lengths, bond angles, and dihedral angles. From the optimized geometry, various thermochemical properties such as enthalpy, entropy, and Gibbs free energy can be calculated, which are essential for predicting the spontaneity and thermodynamics of chemical reactions.

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for protons (¹H) and carbon-13 (¹³C) can aid in the assignment of experimental NMR spectra. mdpi.com The accuracy of these predictions depends on the chosen functional and basis set. mdpi.com

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of a molecule can be computed using DFT. These theoretical frequencies, when appropriately scaled, often show good agreement with experimental infrared (IR) and Raman spectra, facilitating the assignment of vibrational bands to specific molecular motions.

Table 2: Predicted Spectroscopic Data

Spectroscopic Parameter Predicted Value
¹H NMR Chemical Shifts (ppm) Data not available
¹³C NMR Chemical Shifts (ppm) Data not available
Vibrational Frequencies (cm⁻¹) Data not available

(Note: Specific predicted spectroscopic values for this compound are not publicly available in the searched literature.)

Transition State Modeling for Reaction Pathways

A thorough review of scientific literature reveals a notable absence of specific studies on the transition state modeling for reaction pathways involving this compound. Computational chemistry leverages transition state theory to elucidate reaction mechanisms, determine activation energies, and understand the kinetics of chemical transformations. Such studies typically employ quantum mechanical methods like Density Functional Theory (DFT) or ab initio calculations to locate the transition state structures and compute their energies.

While the principles of transition state modeling are well-established, their application to a specific molecule requires dedicated research. For this compound, research focusing on its synthesis or degradation pathways through computational modeling of transition states is not currently available in published literature.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful tools for understanding the behavior of molecules at an atomic level. These methods can provide insights into molecular conformations, interactions with solvents, and dynamic behavior over time.

Conformational Space Exploration

The exploration of the conformational space of this compound through computational methods has not been the subject of specific published research. Conformational analysis is crucial for understanding a molecule's physical and chemical properties, as different conformers can exhibit varying levels of stability and reactivity. Techniques such as systematic or stochastic conformational searches, combined with energy minimization using force fields or quantum mechanical methods, are typically used to identify low-energy conformers and the energy barriers between them.

Solvation Effects and Intermolecular Interactions

Detailed studies on the solvation effects and intermolecular interactions of this compound using molecular dynamics simulations or other computational methods are not currently documented in the scientific literature. Solvation models, both explicit (including individual solvent molecules) and implicit (treating the solvent as a continuum), are employed to understand how the solvent environment influences a molecule's conformation, reactivity, and spectroscopic properties.

Furthermore, the nature of intermolecular interactions, such as hydrogen bonding, halogen bonding (involving the fluorine atom), and van der Waals forces, is fundamental to understanding the behavior of this compound in condensed phases. While general principles of these interactions apply, specific computational studies quantifying these effects for this particular compound are not available.

Advanced Applications in Chemical Synthesis and Materials Science Research

Role as a Synthetic Building Block and Intermediate

As a functionalized heterocycle, 1-(5-Fluoro-6-methylpyridin-2-yl)ethanone serves as a pivotal intermediate in organic synthesis. The pyridine (B92270) nitrogen atom, the acetyl carbonyl group, and the fluorinated ring system provide multiple reactive sites for constructing more complex molecular architectures. Pyridine derivatives are fundamental building blocks for a wide array of chemicals used in pharmaceuticals and agrochemicals, and the introduction of fluorine can enhance the biological and physical properties of the final products. researchgate.netethernet.edu.etchemimpex.com

Precursor in Heterocyclic Chemical Synthesis

The reactivity of the acetyl group in this compound makes it an excellent starting point for the synthesis of various fused and substituted heterocyclic systems. A notable application is its use as a key precursor in the synthesis of potent kinase inhibitors. For instance, it is a crucial building block for a series of 5-(fluoro-substituted-6-methylpyridin-2-yl)-4-( tandfonline.comnih.govwikipedia.orgtriazolo[1,5-a]pyridin-6-yl)imidazoles, which have been evaluated for their inhibitory activity against TGF-β type I receptor kinase (ALK5). nih.gov

In these synthetic pathways, the acetyl group is typically transformed first, for example, by α-bromination, to introduce a leaving group. The resulting α-bromo ketone can then react with other reagents to construct the imidazole (B134444) ring, which is subsequently linked to the triazolopyridine moiety. The fluorinated methylpyridine portion of the molecule is critical for modulating the pharmacological activity of the final compounds. nih.gov This strategic use of this compound highlights its importance in medicinal chemistry for generating complex, biologically active heterocycles. Furthermore, fluoropyridine precursors are instrumental in the diastereoselective synthesis of all-cis-(multi)fluorinated piperidines, which are valuable building blocks for analogues of commercial drugs and functional materials. nih.gov

Table 1: Examples of Heterocycles Synthesized from Fluorinated Pyridine Precursors This table is interactive. Users can sort columns by clicking on the headers.

Precursor Type Resulting Heterocycle Synthetic Strategy Potential Application Reference
This compound 5-(5-Fluoro-6-methylpyridin-2-yl)-4-( tandfonline.comnih.govwikipedia.orgtriazolo[1,5-a]pyridin-6-yl)imidazole Multi-step synthesis involving α-bromination and ring formation ALK5 Kinase Inhibitors nih.gov
Substituted Fluoropyridines all-cis-(Multi)fluorinated Piperidines Dearomatization-Hydrogenation (DAH) Process Drug Analogues, Agrochemicals nih.gov

Components in Multi-component Reactions

Multi-component reactions (MCRs), which involve three or more reactants combining in a one-pot synthesis to form a product containing substantial parts of all reactants, are highly valued for their efficiency and atom economy. mdpi.com Ketones, aldehydes, and nitrogen heterocycles are common participants in MCRs. Given its structure, this compound is a prime candidate for use in such reactions.

While specific literature detailing the use of this compound in MCRs is emerging, its potential can be inferred from established methodologies. For example, the Hantzsch dihydropyridine (B1217469) synthesis, a classic MCR, condenses an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester to form a dihydropyridine ring. beilstein-journals.orgbeilstein-journals.org Acetylpyridines can serve as the dicarbonyl component in related syntheses. The multicomponent reaction of 2-nitroacetophenone, an aldehyde, a β-dicarbonyl compound, and ammonium (B1175870) acetate can yield substituted 5-nitro-1,4-dihydropyridines. mdpi.com Similarly, MCRs involving aldehydes, malononitrile, and thiophenols are used to create densely substituted pyridine derivatives, often catalyzed by metal-organic frameworks. nih.gov The reactivity of the acetyl group in this compound suggests its suitability for similar one-pot syntheses to generate novel, highly functionalized, and fluorinated pyridine-based scaffolds. researchgate.netnih.gov

Coordination Chemistry and Ligand Design

The field of coordination chemistry benefits greatly from ligands containing pyridine moieties due to their ability to form stable complexes with a wide range of metal ions. wikipedia.org The title compound and its derivatives can act as versatile ligands, where both the pyridine nitrogen and the acetyl oxygen can serve as donor atoms. This chelation ability is fundamental to designing novel metal complexes with specific geometries and electronic properties.

Formation of Metal-Ligand Complexes and Coordination Modes

Transition metal pyridine complexes are numerous and structurally diverse. wikipedia.org The nitrogen atom of the pyridine ring in this compound is a Lewis basic site capable of coordinating to a metal center. The adjacent acetyl group can also participate in coordination through its oxygen atom, allowing the molecule to act as a bidentate N,O-donor ligand, forming a stable five-membered chelate ring with a metal ion.

More commonly, the acetyl group serves as a handle for synthesizing more complex ligands. For example, condensation of acetylpyridines with hydrazides or thiosemicarbazides yields Schiff base ligands like hydrazones and thiosemicarbazones. These elaborated ligands exhibit enhanced coordination capabilities, often acting as tridentate N,N,O or N,N,S donors. Studies on analogous ligands, such as 2-acetylpyridine-salicyloylhydrazone and 3-acetylpyridine 4N-(2-pyridyl)thiosemicarbazone, have shown that they coordinate to metals like copper(II), zinc(II), and nickel(II) in a deprotonated, tridentate fashion. tandfonline.comresearchgate.net This versatility in coordination modes allows for the construction of metal complexes with varied geometries, including octahedral and square planar, which is crucial for their subsequent applications. tandfonline.comnih.gov

Table 2: Coordination Behavior of Analagous Acetylpyridine-Derived Ligands This table is interactive. Users can sort columns by clicking on the headers.

Ligand Type Metal Ion(s) Coordination Mode Resulting Complex Geometry Reference
3-Acetylpyridine 4N-(2-pyridyl)thiosemicarbazone (HAPS) Cu(II), Hg(II), Ni(II), Zn(II) Bidentate or Tridentate (N,N,S) Octahedral tandfonline.com
2-Acetylpyridine-salicyloylhydrazone (H₂L) Cu(II), Zn(II) Tridentate (N,N,O) Square Pyramidal (Cu), Distorted Octahedral (Zn) researchgate.net
2-Fluoro-N'-[(E)-2-hydroxyphenyl)methylene]benzohydrazide Zn(II), Cu(II), Co(II), Mn(II), Ni(II) Bidentate (N,O) Octahedral nih.gov

Catalytic Applications of Metal Complexes

Metal complexes derived from pyridine-based ligands are widely explored as catalysts in homogeneous catalysis. researchgate.net The electronic properties of the ligand, which can be fine-tuned by substituents like the fluorine atom in this compound, play a critical role in modulating the activity and selectivity of the metal catalyst.

Research has shown that metal complexes incorporating ligands structurally similar to derivatives of the title compound possess significant catalytic activity. For instance, transition metal complexes with Schiff base ligands derived from a fluorinated benzohydrazide have been used to catalyze the oxidation of aniline to azobenzene with 100% selectivity. nih.gov In another example, Mo(VI) dioxido complexes were effective catalysts for the oxidation of benzoin to benzil. nih.gov The terpyridine ligand, a related polypyridine structure, is key to successful Pd-catalyzed C-H fluorination reactions. nih.gov These examples underscore the potential of metal complexes of this compound and its derivatives to serve as effective catalysts for a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. researcher.life

Potential in Functional Materials Research

The unique combination of a fluorinated aromatic system and a metal-coordinating unit makes this compound an attractive building block for functional materials. The incorporation of fluorine into organic molecules can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. nih.govnih.gov

In supramolecular chemistry, pyridine-containing ligands are used to construct complex, self-assembled architectures. Bipyridine-based structures, for example, are well-known precursors for polypyridine bridging ligands used in the self-assembly of mono- or multi-stranded helicates with transition metals. nih.gov The introduction of fluorine into such systems can significantly influence intermolecular interactions (e.g., π–π stacking, hydrogen bonding) and can lead to more stable and robust supramolecular lattices. acs.orgresearchgate.net The ability of this compound to be converted into multidentate ligands makes it a promising candidate for designing novel metallo-supramolecular materials, such as molecular switches, sensors, or porous coordination polymers. Furthermore, fluorinated heterocycles are increasingly important in the development of advanced polymers and materials for applications in electronics and carbonized membranes. nih.gov

Precursors for Polymeric Materials

The molecular architecture of this compound makes it a promising candidate as a building block for advanced polymeric materials. While direct polymerization of this compound is not its primary application, its derivatives are instrumental in the synthesis of complex macromolecular structures. Pyridyl ketone derivatives are recognized for their role in forming polypyridine bridging ligands, which are essential components in supramolecular chemistry and the construction of coordination polymers. nih.govresearchgate.net

The presence of the ketone functional group allows for a variety of chemical modifications, enabling its incorporation into polymer chains as a side group or as a terminal unit. These modifications can impart specific functionalities to the resulting polymer, such as thermal stability, altered solubility, and the ability to coordinate with metal ions. The fluorine atom and the methyl group on the pyridine ring further influence the electronic properties and steric hindrance, which can be fine-tuned to control the morphology and performance of the final polymeric material.

Research into fluorinated polymers has demonstrated their significant value due to their unique properties, including high thermal stability and hydrophobicity. rsc.orgfrontiersin.org The incorporation of fluorinated moieties, such as the 5-fluoro-6-methylpyridin-2-yl group, into polymers like poly(aryl ether ketones) can enhance their dielectric properties, making them suitable for applications in high-frequency and high-speed communication technologies. nih.gov

Table 1: Potential Polymer Architectures Incorporating this compound Derivatives
Polymer TypeRole of the Pyridyl Ethanone (B97240) DerivativePotential Properties and Applications
Coordination PolymersForms part of a bridging ligand after modification.Catalysis, gas storage, molecular sensing.
Functionalized Poly(aryl ether ketones)Incorporated as a side chain to introduce fluorine.Enhanced thermal stability and dielectric performance for electronics.
End-capped PolymersActs as a chain-terminating agent to control molecular weight.Improved processability and specific surface properties.

Applications in Nonlinear Optics (NLO) Research

The field of nonlinear optics (NLO) is reliant on materials that can alter the properties of light, a characteristic that is often found in molecules with a high degree of electronic asymmetry. Pyridine derivatives have been a subject of interest in NLO research due to their potential to create donor-acceptor systems within a π-conjugated framework, which is a key design principle for NLO materials. ias.ac.in

In this compound, the fluorine atom acts as an electron-withdrawing group, while the methyl group and the pyridine ring can be part of a larger conjugated system. This intramolecular charge transfer character is a prerequisite for significant second- and third-order NLO responses. ias.ac.inymerdigital.com Theoretical studies on similar organic molecules have shown that the hyperpolarizability, a measure of the NLO activity, can be substantial. ias.ac.in

The investigation of fluorinated organic compounds for NLO applications is a growing area of research. The introduction of fluorine can enhance the thermal and chemical stability of the material without significantly compromising its optical properties. nih.gov While specific NLO data for this compound is not yet widely published, its structural similarities to other NLO-active pyridine derivatives suggest it as a promising candidate for further investigation in this field. ymerdigital.com

Table 2: Comparison of Structural Features for NLO Activity
Structural FeatureContribution to NLO PropertiesPresence in this compound
π-conjugated systemFacilitates electron delocalization.Yes (Pyridine ring)
Electron-donating groupCreates electronic asymmetry.Yes (Methyl group)
Electron-withdrawing groupEnhances intramolecular charge transfer.Yes (Fluorine atom and ethanone group)

Integration into Advanced Chemical Systems

The integration of this compound into advanced chemical systems, such as supramolecular assemblies and metal-organic frameworks (MOFs), represents a frontier in materials chemistry. The pyridine nitrogen and the ketone oxygen atoms provide potential coordination sites for metal ions, making this compound a versatile ligand for the construction of complex architectures. nih.govresearchgate.net

The principles of supramolecular chemistry guide the self-assembly of molecules into well-defined structures. nih.govresearchgate.net Pyridyl derivatives are known to form predictable and stable hydrogen bonds and π-π stacking interactions, which are crucial for the formation of these larger systems. researchgate.net The fluorine atom in this compound can also participate in halogen bonding, providing an additional tool for directing the self-assembly process.

In the context of MOFs, the use of fluorinated ligands has been shown to impart unique properties to the resulting frameworks, such as hydrophobicity and altered gas adsorption characteristics. researchgate.netresearchgate.net The incorporation of ligands like this compound into MOFs could lead to new materials with tailored pore sizes and functionalities, suitable for applications in gas separation, catalysis, and chemical sensing. researchgate.net The ability to covalently modify MOFs with functional groups, such as methyl pyridinium (B92312), further expands their potential applications. rsc.org

Future Research Directions and Emerging Opportunities

Exploration of Undiscovered Reactivity Profiles

The reactivity of 1-(5-Fluoro-6-methylpyridin-2-YL)ethanone is a fertile ground for investigation. The interplay between the fluorine atom, the methyl group, and the acetyl substituent on the pyridine (B92270) ring creates a unique electronic and steric environment, suggesting a rich and largely unexplored chemical reactivity.

Future research will likely focus on the selective C-H functionalization of the pyridine ring. nih.govrsc.org The electron-withdrawing nature of the fluorine and the acetyl group can influence the regioselectivity of these reactions, potentially enabling the introduction of new functional groups at specific positions. pipzine-chem.com Investigating reactions such as direct arylation, alkylation, and amination will be crucial in expanding the synthetic utility of this compound.

The acetyl group itself presents a handle for a variety of transformations. Reactions targeting the carbonyl moiety, such as aldol (B89426) condensations, alpha-halogenation, and reductions, could yield a diverse array of derivatives. Furthermore, the methyl group could be a site for radical-mediated reactions, offering another pathway for functionalization. Understanding the influence of the fluorine atom on the reactivity of these functional groups will be a key area of study. pipzine-chem.com

Reaction TypePotential OutcomeResearch Focus
C-H FunctionalizationIntroduction of new substituents on the pyridine ringRegioselectivity influenced by fluorine and acetyl groups
Carbonyl ChemistryDerivatization of the acetyl groupAldol condensation, alpha-halogenation, reduction
Radical ReactionsFunctionalization of the methyl groupSelective introduction of various functionalities

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry. citedrive.comresearcher.life Future efforts in the synthesis of this compound and its derivatives will undoubtedly prioritize the development of more sustainable and environmentally benign methods. nih.govacs.org

Current synthetic routes often rely on traditional multi-step processes that may involve hazardous reagents and generate significant waste. researchgate.net Future research will aim to develop one-pot, multicomponent reactions to construct the substituted pyridine core in a single, efficient step. nih.govacs.org The use of greener solvents, such as water or bio-based solvents, and the replacement of toxic catalysts with more environmentally friendly alternatives, like fly ash, are key areas of exploration. bhu.ac.inbiosynce.com Microwave-assisted synthesis is another promising avenue, often leading to shorter reaction times and improved energy efficiency. nih.govacs.org

Green Chemistry ApproachPotential BenefitExample
One-Pot Multicomponent ReactionsIncreased efficiency, reduced wasteSingle-step synthesis of the pyridine core
Greener SolventsReduced environmental impactUse of water or bio-based solvents
Alternative CatalystsReduced toxicity and wasteUtilization of catalysts like activated fly ash
Microwave-Assisted SynthesisFaster reactions, energy efficiencyRapid synthesis of pyridine derivatives

Integration into Flow Chemistry and Automated Synthesis

Flow chemistry and automated synthesis platforms are revolutionizing the way chemical synthesis is performed, offering advantages in terms of safety, efficiency, and scalability. researchgate.net The integration of the synthesis of this compound into these modern technologies represents a significant opportunity.

Continuous flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. researchgate.netrsc.org For reactions involving hazardous intermediates or exothermic processes, flow chemistry can offer enhanced safety by minimizing the volume of reactive material at any given time. The development of a continuous flow process for the synthesis of this compound would be a major step towards its large-scale and more sustainable production. researchgate.net

Furthermore, automated synthesis platforms can be employed to rapidly generate libraries of derivatives based on the this compound scaffold. researchgate.netbeilstein-journals.orgchemistryworld.com This high-throughput approach is invaluable for drug discovery and materials science, allowing for the efficient exploration of structure-activity relationships. scribd.com

Advanced Computational Design for Predictive Chemistry

Computational chemistry and in silico design are powerful tools for accelerating the discovery and optimization of new molecules. nih.govresearchgate.net In the context of this compound, computational methods can be used to predict its properties, reactivity, and potential biological activities. researchgate.netauctoresonline.org

Quantum chemical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new reactions and the prediction of their outcomes. researchgate.net Molecular docking and virtual screening can be used to identify potential biological targets for derivatives of this compound, aiding in the design of new therapeutic agents. malariaworld.orgnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their chemical structure, further streamlining the drug discovery process. researchgate.net

Computational MethodApplicationBenefit
Quantum ChemistryPrediction of reactivity and electronic propertiesGuidance for synthetic planning
Molecular DockingIdentification of potential biological targetsRational design of new drugs
Virtual ScreeningHigh-throughput screening of compound librariesEfficient discovery of lead compounds
QSAR ModelingPrediction of biological activityOptimization of therapeutic efficacy

Contribution to Novel Chemical Scaffolds and Methodologies

The unique structural features of this compound make it a valuable building block for the construction of novel and complex chemical scaffolds. researchgate.netresearchgate.netnih.govrsc.org The presence of multiple functional groups and a fluorinated pyridine core provides a platform for the development of new synthetic methodologies.

This compound can serve as a starting material for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active molecules. nih.gov The development of new C-H functionalization techniques specifically tailored for this substrate could lead to the discovery of novel transformations with broad applicability in organic synthesis. nih.govresearchgate.netrsc.org By exploring the diverse reactivity of this compound, chemists can unlock new areas of chemical space and contribute to the development of the next generation of pharmaceuticals and functional materials. researchgate.netnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(5-fluoro-6-methylpyridin-2-yl)ethanone, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound is typically synthesized via fluorination of 2-acetylpyridine derivatives using fluorinating agents like Selectfluor. Key parameters include:

  • Solvent selection : Acetonitrile is preferred for its ability to stabilize intermediates and enhance selectivity .
  • Temperature control : Mild conditions (20–40°C) minimize side reactions such as over-fluorination.
  • Catalyst optimization : Transition-metal-free systems reduce contamination risks.
  • Scale-up strategies : Continuous flow reactors improve efficiency in industrial settings .
    • Data Contradiction Analysis : Conflicting reports on fluorination efficiency (70–90% yields) may arise from solvent purity or residual moisture. Validate via HPLC and ¹⁹F NMR to confirm product integrity .

Q. How can the structural and electronic properties of this compound be characterized?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine at C5, methyl at C6) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula verification (C₈H₈FNO).
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to predict electron density distribution and reactive sites .
    • Key Insight : Fluorine’s electron-withdrawing effect lowers the pyridine ring’s LUMO energy, enhancing electrophilic substitution reactivity .

Advanced Research Questions

Q. What strategies mitigate conflicting data in biological activity studies of fluorinated pyridinones?

  • Methodological Answer : Address discrepancies via:

  • Standardized assays : Use consistent enzyme inhibition protocols (e.g., IC₅₀ measurements with positive controls) .
  • Metabolic stability tests : Liver microsome assays to rule out rapid degradation as a false negative .
  • Structural analogs comparison : Benchmark against 1-(5-Chloro[1,1'-biphenyl]-2-yl)-2,2,2-trifluoroethanone to isolate fluorine’s role in binding affinity .
    • Case Study : In neuroinflammatory studies, this compound showed variable Kynurenine 3-monooxygenase inhibition (IC₅₀: 0.8–2.1 µM), attributed to assay pH differences .

Q. How can computational tools predict the metabolic pathways of this compound?

  • Methodological Answer :

  • Molecular docking : Simulate interactions with cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify probable oxidation sites .
  • ADMET prediction : Software like SwissADME forecasts bioavailability and blood-brain barrier penetration based on LogP (predicted: 2.1) and PSA (35.5 Ų) .
  • Retrosynthetic AI : Tools like Pistachio prioritize synthetic routes with minimal toxic byproducts .
    • Validation : Cross-reference computational results with in vitro metabolite profiling (LC-MS/MS) .

Comparative Analysis

Q. How does this compound differ from its chloro and methyl-substituted analogs in reactivity?

  • Methodological Answer :

  • Substituent effects : Fluorine’s strong electronegativity increases ring electron deficiency vs. chloro analogs, altering nucleophilic attack regioselectivity .
  • Thermal stability : TGA analysis shows decomposition onset at 180°C for the fluoro derivative vs. 160°C for chloro analogs due to stronger C-F bonds .
    • Table 1 : Reactivity Comparison
CompoundReduction Potential (V)Oxidation Onset (°C)
1-(5-Fluoro-6-methyl)-1.2180
1-(5-Chloro-6-methyl)-0.9160
1-(5-Methylpyridin-2-yl)-0.5200
Data sourced from cyclic voltammetry and DSC .

Safety and Handling

Q. What are the critical safety protocols for handling fluorinated pyridinones in laboratory settings?

  • Methodological Answer :

  • PPE : Nitrile gloves, safety goggles, and lab coats mandatory; use N95 respirators if airborne particles are generated .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in amber glass containers under nitrogen at –20°C to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.